molecular formula C22H31N3O2 B12701648 2-Butyl-N-(4-hydroxyphenyl)norleucine 2-phenylhydrazide CAS No. 95101-15-8

2-Butyl-N-(4-hydroxyphenyl)norleucine 2-phenylhydrazide

Cat. No.: B12701648
CAS No.: 95101-15-8
M. Wt: 369.5 g/mol
InChI Key: XVGINVMOUQEEHR-UHFFFAOYSA-N
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Description

2-Butyl-N-(4-hydroxyphenyl)norleucine 2-phenylhydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a butyl group, a hydroxyphenyl group, and a phenylhydrazide group attached to a norleucine backbone. Its molecular formula is C20H28N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-N-(4-hydroxyphenyl)norleucine 2-phenylhydrazide typically involves multiple steps, starting with the preparation of the norleucine backbone. This can be achieved through the reaction of butylamine with a suitable precursor, followed by the introduction of the hydroxyphenyl and phenylhydrazide groups through subsequent reactions. Common reagents used in these steps include phenylhydrazine, hydroxybenzaldehyde, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-N-(4-hydroxyphenyl)norleucine 2-phenylhydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The phenylhydrazide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylhydrazide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butyl-N-(4-hydroxyphenyl)norleucine 2-phenylhydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Butyl-N-(4-hydroxyphenyl)norleucine 2-phenylhydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the phenylhydrazide group can interact with hydrophobic pockets, leading to inhibition or modulation of biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide
  • N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide

Uniqueness

2-Butyl-N-(4-hydroxyphenyl)norleucine 2-phenylhydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

95101-15-8

Molecular Formula

C22H31N3O2

Molecular Weight

369.5 g/mol

IUPAC Name

2-butyl-2-(4-hydroxyanilino)-N'-phenylhexanehydrazide

InChI

InChI=1S/C22H31N3O2/c1-3-5-16-22(17-6-4-2,23-18-12-14-20(26)15-13-18)21(27)25-24-19-10-8-7-9-11-19/h7-15,23-24,26H,3-6,16-17H2,1-2H3,(H,25,27)

InChI Key

XVGINVMOUQEEHR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(C(=O)NNC1=CC=CC=C1)NC2=CC=C(C=C2)O

Origin of Product

United States

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